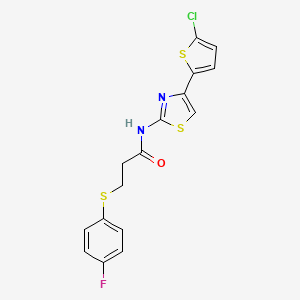
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C16H12ClFN2OS3 and its molecular weight is 398.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, chlorothiophene moiety, and a propanamide group, which contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response. Studies indicate that it exhibits comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain .
- Lipoxygenase Inhibition : It also demonstrates inhibitory effects on lipoxygenase (5-LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation . The inhibition of this pathway can lead to reduced inflammation and associated symptoms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the thiophene and thiazole rings is believed to enhance its interaction with bacterial membranes, leading to cell lysis.
Table 1: Biological Activities of this compound
Case Studies
- Anti-inflammatory Effects : In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups treated with saline. The efficacy was comparable to that of ibuprofen, suggesting potential for use as an alternative anti-inflammatory agent.
- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the compound enhanced its antibacterial activity, particularly those incorporating additional halogen substitutions on the phenyl ring.
- Toxicological Studies : Toxicity assessments revealed that while the compound exhibited therapeutic potential, high doses led to hepatotoxicity in animal models. This underscores the importance of dosage optimization in future therapeutic applications.
科学研究应用
Synthesis of the Compound
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step reactions starting from simpler thiophene and thiazole derivatives. The process generally includes:
- Bromination : The initial step often involves the bromination of a precursor compound, such as 1-(4-chlorothiophen-2-yl)ethan-1-one.
- Formation of Thiazole : The brominated product is treated with thiourea to form thiazole derivatives.
- Final Coupling : The thiazole derivative is then coupled with a fluorophenyl thio group to yield the final amide product.
This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity levels .
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.
In vitro assays indicated that certain derivatives possess comparable or superior inhibitory activity against COX enzymes compared to established anti-inflammatory drugs like aspirin .
Analgesic Effects
In addition to their anti-inflammatory properties, these compounds have also demonstrated analgesic effects in animal models. For example, studies involving paw edema tests revealed that specific derivatives significantly reduced pain responses triggered by inflammatory agents such as prostaglandin E2 .
Case Studies
- Study on Thiazole Derivatives : A comprehensive study evaluated several thiazole derivatives for their anti-inflammatory and analgesic activities. Among the tested compounds, those structurally similar to this compound exhibited notable efficacy in reducing inflammation and pain in vivo .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may exert their effects by modulating inflammatory pathways and inhibiting the release of pro-inflammatory mediators from mast cells .
Data Tables
属性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS3/c17-14-6-5-13(24-14)12-9-23-16(19-12)20-15(21)7-8-22-11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVUAJLETDUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













